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Compound of Interest

Compound Name: Isobutyl cinnamate

Cat. No.: B085938

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl cinnamate is a flavoring agent recognized for its characteristic sweet, fruity, and
balsamic aroma and taste.[1][2] As an ester of isobutyl alcohol and cinnamic acid, it is
classified as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers
Association (FEMA) and other regulatory bodies, making it a widely used ingredient in the food
and beverage industry.[3][4] This document provides detailed application notes and
experimental protocols for the use of isobutyl cinnamate in food science research, catering to
the needs of researchers, scientists, and professionals in drug development who may be
exploring its sensory properties and applications.

Application Notes
Physicochemical Properties

A comprehensive understanding of isobutyl cinnamate's physical and chemical properties is
essential for its effective application in food systems.
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Property Value Reference
Synonyms 2-Methylpropyl 3-phenyl-2- 4]
propenoate
FEMA Number 2193 [4]
CAS Number 122-67-8 [2]
Molecular Formula C13H1602 [4]
Molecular Weight 204.26 g/mol [4]
Appearance Colorless to pale yellow liquid [1]
Odor Sweet, fruity, balsamic, spicy [1]
Taste Sweet, fruity, balsamic [2]
Boiling Point 287 °C (lit.)
Flash Point >110 °C [1]
Solubility IrTsqubIe in water; soluble in o
oils and ethanol.
Specific Gravity 1.001 - 1.004 @ 25°C [1]

Refractive Index

1.535-1.541 @ 20°C

[1]

Food and Beverage Applications

Isobutyl cinnamate is incorporated into a variety of food products to impart or enhance fruity
and sweet flavor profiles. Its stability under certain processing conditions makes it a versatile

ingredient.
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Food Category Typical Use Level (ppm)
Beverages (non-alcoholic) 1.3
Beverages (alcoholic) 2.0
Frozen Dairy 3.4

Confectionery/Frostings -

Baked Goods -

Chewing Gum -

Data sourced from The Good Scents Company database. Note: Specific use levels in some
categories are not publicly available and are determined by the manufacturer based on desired
flavor profile and regulatory limits.

Flavor Perception Pathway

The flavor perception of isobutyl cinnamate is a complex interplay of its aromatic properties
(orthonasal and retronasal olfaction) and potential chemesthetic effects. While specific olfactory
receptors for isobutyl cinnamate have not been definitively identified, it is understood that as
an ester, its volatile molecules interact with olfactory receptors in the nasal cavity. Furthermore,
related cinnamic acid derivatives, such as cinnamaldehyde, are known to activate Transient
Receptor Potential (TRP) channels, specifically TRPA1 and TRPV1, which are involved in
sensations of pungency, warming, and tingling.[5][6][7] It is plausible that isobutyl cinnamate
may also modulate these or other TRP channels, contributing to its overall flavor profile.

Chemesthesis

(e.g., warming, tingling) Trigeminal Nerve

TRP Channels
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> Brain
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Oral Processing Retronasal Olfaction
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Click to download full resolution via product page

Proposed flavor perception pathway for isobutyl cinnamate.

Experimental Protocols

Laboratory Scale Synthesis of Isobutyl Cinnamate
(Fischer Esterification)

This protocol describes a standard laboratory procedure for the synthesis of isobutyl
cinnamate.

Materials:

trans-Cinnamic acid

* Isobutanol

e Concentrated sulfuric acid (catalyst)

e Sodium bicarbonate solution (5% w/v)

e Anhydrous magnesium sulfate

» Diethyl ether (or other suitable extraction solvent)

e Round-bottom flask

e Reflux condenser

e Separatory funnel

o Beakers, graduated cylinders, and other standard laboratory glassware

e Heating mantle

Rotary evaporator

Procedure:
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In a round-bottom flask, combine trans-cinnamic acid (1.0 equivalent) and an excess of
isobutanol (e.g., 3.0-5.0 equivalents).

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the mixture
while stirring.

Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain
reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer
Chromatography (TLC).

After the reaction is complete, allow the mixture to cool to room temperature.

Transfer the mixture to a separatory funnel and wash sequentially with:

Water

o

[¢]

5% sodium bicarbonate solution (to neutralize the acid catalyst)

Water

[¢]

[e]

Brine (saturated NaCl solution)

Separate the organic layer and dry it over anhydrous magnesium sulfate.

Filter to remove the drying agent.

Remove the excess isobutanol and the extraction solvent using a rotary evaporator to yield
the crude isobutyl cinnamate.

The product can be further purified by vacuum distillation or column chromatography if
necessary.
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Workflow for the synthesis of isobutyl cinnamate.
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Quantification of Isobutyl Cinnamate in a Beverage
Matrix using GC-MS

This protocol provides a general method for the extraction and quantification of isobutyl
cinnamate from a beverage sample.[8][9]

Materials:

Beverage sample

e Dichloromethane (DCM), HPLC grade

« Internal Standard (IS) solution (e.g., ethyl heptanoate in DCM of known concentration)
e Sodium chloride

e Anhydrous sodium sulfate

o Centrifuge tubes (50 mL)

» \ortex mixer

o Centrifuge

e Gas Chromatograph-Mass Spectrometer (GC-MS)

e Syringes and vials for GC-MS analysis

Procedure:

e Sample Preparation:

o Pipette 10 mL of the beverage sample into a 50 mL centrifuge tube.

o Spike the sample with a known amount of the internal standard solution.

o Add 2 g of sodium chloride to the tube to increase the ionic strength of the aqueous phase
and enhance extraction efficiency.
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e Liquid-Liquid Extraction (LLE):

o

Add 5 mL of dichloromethane to the centrifuge tube.

o Vortex the mixture vigorously for 2 minutes to ensure thorough mixing of the aqueous and
organic phases.

o Centrifuge the mixture at 4000 rpm for 10 minutes to separate the layers.
o Carefully transfer the organic layer (bottom layer) to a clean vial.

o Repeat the extraction step with another 5 mL of dichloromethane and combine the organic
extracts.

e Drying and Concentration:

o Pass the combined organic extract through a small column containing anhydrous sodium
sulfate to remove any residual water.

o Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
e GC-MS Analysis:
o Inject 1 pL of the concentrated extract into the GC-MS system.

o GC Conditions (Example):

Column: DB-5ms (30 m x 0.25 mm, 0.25 um film thickness) or equivalent.

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

Inlet Temperature: 250°C.

Oven Program: 50°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

o MS Conditions (Example):

» |on Source: Electron lonization (El) at 70 eV.
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= Source Temperature: 230°C.
» Quadrupole Temperature: 150°C.

» Scan Mode: Full scan (m/z 40-400) for identification and Selected lon Monitoring (SIM)
for quantification.

e Quantification:

o Create a calibration curve using standards of isobutyl cinnamate of known
concentrations with the same amount of internal standard.

o Calculate the concentration of isobutyl cinnamate in the sample based on the peak area
ratio of the analyte to the internal standard and the calibration curve.

Sensory Evaluation Protocol: Descriptive Analysis

This protocol outlines a method for the sensory evaluation of isobutyl cinnamate in a
beverage base.[10][11][12]

Objective: To characterize the sensory profile of isobutyl cinnamate at different concentrations
in a model beverage.

Materials:

 Isobutyl cinnamate stock solution (e.g., 1% in ethanol)

e Model beverage base (e.g., 5% sucrose solution with 0.1% citric acid)
o Graduated cylinders and pipettes for accurate dilution

o Coded tasting cups

e Unsalted crackers and water for palate cleansing

e Sensory evaluation booths with controlled lighting and ventilation

o Descriptive analysis scorecards
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Procedure:
e Panelist Training:
o Recruit 8-12 trained sensory panelists.

o In training sessions, present panelists with reference standards for key aroma and flavor
attributes expected (e.g., fruity, sweet, balsamic, spicy, chemical).

o Develop a consensus vocabulary to describe the sensory characteristics of isobutyl
cinnamate.

o Sample Preparation:

o Prepare a series of concentrations of isobutyl cinnamate in the model beverage base
(e.g., 0.5, 1.0, 2.0, 5.0 ppm).

o Prepare a control sample (beverage base only).
o Code each sample with a random 3-digit number.

o Evaluation:

[¢]

Present the samples to the panelists in a randomized order.

[e]

Instruct panelists to evaluate the aroma (orthonasal) and flavor (retronasal) of each
sample.

[e]

Panelists should rate the intensity of each attribute on a structured scale (e.g., a 15-cm
line scale anchored with "low" and "high").

[e]

Ensure panelists cleanse their palate with water and unsalted crackers between samples.
e Data Analysis:

o Collect the scorecards and convert the line scale ratings to numerical data.
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o Analyze the data using appropriate statistical methods (e.g., ANOVA, PCA) to determine
significant differences between concentrations and to visualize the sensory profiles.

Example Sensory Attributes and Data Table:

Concentration Concentration Concentration Concentration
Attribute 1(e.g.,0.5 2 (e.g., 1.0 3 (e.g., 2.0 4 (e.g., 5.0
ppm) ppm) ppm) ppm)

Aroma Intensity

Fruity

Sweet

Balsamic

Flavor Intensity

Fruity

Sweet

Balsamic

Spicy

Mouthfeel

Warming/Tingling

This table is a template for recording mean intensity scores from the sensory panel.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Isobutyl Cinnamate: Application Notes and Protocols for
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 12 /13 Tech Support


https://foodb.ca/compounds/FDB016831
https://pubmed.ncbi.nlm.nih.gov/18036714/
https://pubchem.ncbi.nlm.nih.gov/compound/778574
https://pmc.ncbi.nlm.nih.gov/articles/PMC8038011/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8038011/
https://infoscience.epfl.ch/entities/publication/fa0209f3-bf58-41da-b6c7-9da161e4e6be
https://infoscience.epfl.ch/entities/publication/fa0209f3-bf58-41da-b6c7-9da161e4e6be
https://pubmed.ncbi.nlm.nih.gov/24961971/
https://www.researchgate.net/publication/235988890_Analysis_Of_Flavor_Compounds_By_GCMS_After_Liquid-Liquid_Extraction_From_Fruit_Juices
https://diverdi.colostate.edu/C431/experiments/mass%20spectrometry/references/grape%20juice%20GCMS%202001.pdf
https://www.weberflavors.com/bulletins/about-us/Weber-Flavors-Sensory-Guidelines.pdf
https://pharmrep.org/pharmrep/article/view/46
https://www.labmanager.com/sensory-evaluation-methods-in-food-and-beverage-research-34289
https://www.labmanager.com/sensory-evaluation-methods-in-food-and-beverage-research-34289
https://www.benchchem.com/product/b085938#isobutyl-cinnamate-as-a-flavoring-agent-in-food-science-research
https://www.benchchem.com/product/b085938#isobutyl-cinnamate-as-a-flavoring-agent-in-food-science-research
https://www.benchchem.com/product/b085938#isobutyl-cinnamate-as-a-flavoring-agent-in-food-science-research
https://www.benchchem.com/product/b085938#isobutyl-cinnamate-as-a-flavoring-agent-in-food-science-research
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b085938?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085938?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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